molecular formula C22H31N3O4S B2426281 N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 946366-21-8

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2426281
CAS No.: 946366-21-8
M. Wt: 433.57
InChI Key: LSDMPXZKEXZMIN-UHFFFAOYSA-N
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Description

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide is a complex organic compound with a unique structure that combines several functional groups

Scientific Research Applications

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for screening purposes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle these compounds with appropriate personal protective equipment and ensure adequate ventilation .

Future Directions

The future directions for research on similar compounds could involve further investigation of their photovoltaic properties , as well as their potential applications in various industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Dimethylaminophenyl Intermediate: This step involves the reaction of 4-nitroaniline with dimethylamine in the presence of a reducing agent such as sodium dithionite to form 4-(dimethylamino)aniline.

    Coupling with Morpholine: The intermediate is then reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholinoethyl derivative.

    Sulfonamide Formation: The final step involves the reaction of the morpholinoethyl derivative with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks the methyl group on the benzene ring.

    N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-3-methylbenzenesulfonamide: Similar structure but lacks the methoxy group on the benzene ring.

    N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxybenzenesulfonamide: Similar structure but lacks both the methoxy and methyl groups on the benzene ring.

Uniqueness

The presence of both the methoxy and methyl groups on the benzene ring in N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4-methoxy-3-methylbenzenesulfonamide imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O4S/c1-17-15-20(9-10-22(17)28-4)30(26,27)23-16-21(25-11-13-29-14-12-25)18-5-7-19(8-6-18)24(2)3/h5-10,15,21,23H,11-14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDMPXZKEXZMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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